Cas no 2144135-20-4 (2-(2,4-difluorophenyl)aminocyclobutan-1-ol)
2-(2,4-difluorophenyl)aminocyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-difluorophenyl)aminocyclobutan-1-ol
- Cyclobutanol, 2-[(2,4-difluorophenyl)amino]-
- 2144135-20-4
- 2-[(2,4-difluorophenyl)amino]cyclobutan-1-ol
- AKOS032844430
- F6438-7131
- 2-(2,4-difluoroanilino)cyclobutan-1-ol
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- Inchi: 1S/C10H11F2NO/c11-6-1-2-8(7(12)5-6)13-9-3-4-10(9)14/h1-2,5,9-10,13-14H,3-4H2
- InChI Key: CIIMCZVPTSKTPQ-UHFFFAOYSA-N
- SMILES: C1(O)CCC1NC1=CC=C(F)C=C1F
Computed Properties
- Exact Mass: 199.08087030g/mol
- Monoisotopic Mass: 199.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.409±0.06 g/cm3(Predicted)
- Boiling Point: 302.1±42.0 °C(Predicted)
- pka: 14.80±0.40(Predicted)
2-(2,4-difluorophenyl)aminocyclobutan-1-ol Pricemore >>
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| Life Chemicals | F6438-7131-2μmol |
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2-[(2,4-difluorophenyl)amino]cyclobutan-1-ol |
2144135-20-4 | 20μmol |
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| Life Chemicals | F6438-7131-1mg |
2-[(2,4-difluorophenyl)amino]cyclobutan-1-ol |
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| Life Chemicals | F6438-7131-2mg |
2-[(2,4-difluorophenyl)amino]cyclobutan-1-ol |
2144135-20-4 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7131-3mg |
2-[(2,4-difluorophenyl)amino]cyclobutan-1-ol |
2144135-20-4 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7131-4mg |
2-[(2,4-difluorophenyl)amino]cyclobutan-1-ol |
2144135-20-4 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6438-7131-5mg |
2-[(2,4-difluorophenyl)amino]cyclobutan-1-ol |
2144135-20-4 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7131-10mg |
2-[(2,4-difluorophenyl)amino]cyclobutan-1-ol |
2144135-20-4 | 10mg |
$118.5 | 2023-09-09 |
2-(2,4-difluorophenyl)aminocyclobutan-1-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-(2,4-difluorophenyl)aminocyclobutan-1-ol
2-(2,4-Difluorophenyl)Aminocyclobutan-1-ol: A Comprehensive Overview
2-(2,4-Difluorophenyl)aminocyclobutan-1-ol is a compound with the CAS number No. 2144135-20-4, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, combining a cyclobutanol ring with a difluorophenylamine group, making it a versatile molecule with potential applications in drug discovery and material science.
The cyclobutanol core of this molecule is a four-membered ring containing an alcohol group, which contributes to its hydrophilic properties. The difluorophenylamine substituent, on the other hand, introduces electronic and steric effects that can influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic profiles of small molecules.
In terms of synthesis, 2-(2,4-difluorophenyl)aminocyclobutan-1-ol can be prepared through various routes, including nucleophilic substitution and cycloaddition reactions. Researchers have explored the use of transition metal catalysts to enhance reaction efficiency and selectivity. For instance, a study published in *Organic Letters* demonstrated the successful synthesis of this compound using a palladium-catalyzed coupling reaction, which significantly reduced reaction time and improved yield.
The biological activity of No. 2144135-20-4 has been extensively studied in recent years. Preclinical data suggest that this compound exhibits potent inhibitory effects on certain enzyme targets associated with neurodegenerative diseases. A research team from the University of California reported that 2-(2,4-difluorophenyl)aminocyclobutan-1-ol effectively inhibits acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.
Furthermore, computational modeling has played a crucial role in understanding the molecular interactions of this compound. Using molecular docking studies, scientists have identified key residues on AChE that are critical for binding this molecule. These insights have paved the way for rational drug design strategies aimed at improving therapeutic efficacy while minimizing off-target effects.
Another area of interest lies in the potential of No. 2144135-20-4 as a building block for more complex molecular architectures. Its cyclobutanol moiety can serve as a platform for constructing strained ring systems, which are often associated with unique physical and chemical properties. For example, researchers at Kyoto University have utilized this compound to synthesize novel bicyclic compounds with enhanced mechanical strength.
From an environmental perspective, the degradation pathways of 2-(2,4-difluorophenyl)aminocyclobutan-1-ol have been investigated to assess its ecological impact. Studies conducted by the Environmental Protection Agency (EPA) indicate that this compound undergoes rapid biodegradation under aerobic conditions, suggesting minimal persistence in natural ecosystems.
In conclusion, No. 2144135-20-4, or 2-(2,4-difluorophenyl)aminocyclobutan-1-ol, represents a promising compound with diverse applications across multiple scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool for future research and development efforts.
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